2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid 2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid Spirocyclic building block was first synthesized by Carreira and coworkers, which provides a new area of chemical space with straightforward functional handles for further diversification.

Brand Name: Vulcanchem
CAS No.: 1330763-34-2
VCID: VC5226330
InChI: InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)5-9(6-18-13)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CC(=O)O
Molecular Formula: C13H21NO5
Molecular Weight: 271.313

2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid

CAS No.: 1330763-34-2

Cat. No.: VC5226330

Molecular Formula: C13H21NO5

Molecular Weight: 271.313

* For research use only. Not for human or veterinary use.

2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid - 1330763-34-2

Specification

CAS No. 1330763-34-2
Molecular Formula C13H21NO5
Molecular Weight 271.313
IUPAC Name 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid
Standard InChI InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)5-9(6-18-13)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Standard InChI Key LTMIADFDXMGGRP-VIFPVBQESA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CC(=O)O

Introduction

Chemical Identity and Nomenclature

Molecular Formula and Weight

The compound has a molecular formula of C13H21NO5\text{C}_{13}\text{H}_{21}\text{NO}_{5} and a molecular weight of 271.31 g/mol . Its structure combines a spiro[3.4]octane core with a tert-butoxycarbonyl (Boc)-protected amine and an acetic acid side chain (Figure 1).

Table 1: Key Identifiers

PropertyValue
IUPAC Name2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CC(=O)O
InChIKeyLTMIADFDXMGGRP-UHFFFAOYSA-N
Synonyms1330763-34-2; CS-0067274; D73385

Structural Features

The spiro[3.4]octane system comprises a five-membered oxolane ring fused to a four-membered azetidine ring. The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) protects the nitrogen atom, while the acetic acid moiety (CH2COOH\text{CH}_2\text{COOH}) enhances polarity .

Synthesis and Reaction Pathways

General Synthetic Strategy

The compound is synthesized via iodocyclization, a method optimized for spirocyclic frameworks . Key steps include:

  • Substrate Preparation: A precursor alcohol undergoes deprotonation with LDA (lithium diisopropylamide) followed by alkylation.

  • Iodocyclization: Treatment with iodine (I2\text{I}_2) and sodium bicarbonate (NaHCO3\text{NaHCO}_3) in acetonitrile (CH3CN\text{CH}_3\text{CN}) induces cyclization, forming the spirocyclic core.

  • Boc Protection: The amine is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions .

Table 2: Representative Synthesis of Tert-Butyl 7-(Iodomethyl)-6-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate (Intermediate)

ParameterCondition
Starting MaterialAlcohol derivative (0.1 mol scale)
ReagentsNaHCO3\text{NaHCO}_3, I2\text{I}_2, CH3CN\text{CH}_3\text{CN}
Reaction Time1 hour at room temperature
Yield83% (yellow oil)
PurificationDistillation or column chromatography

Mechanistic Insights

The reaction proceeds via an electrophilic iodocyclization mechanism. Iodine acts as an electrophile, attacking the alcohol to form an iodonium intermediate, which undergoes intramolecular cyclization to generate the spirocycle . The Boc group is introduced post-cyclization to prevent side reactions at the amine site.

Structural Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): Signals at δ\delta 4.05–3.82 ppm (m, 5H, oxolane and azetidine protons), 2.34–2.16 ppm (m, 2H, CH2_2COOH), and 1.44 ppm (s, 9H, Boc tert-butyl) .

  • 13C^{13}\text{C} NMR (126 MHz, CDCl3_3): Peaks at δ\delta 156.4 ppm (Boc carbonyl), 83.6 ppm (spiro carbon), and 170.2 ppm (acetic acid carbonyl) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/zm/z 354.0564 ([M+H]+^+)

  • Calculated: m/zm/z 354.0560 for C12H21INO3\text{C}_{12}\text{H}_{21}\text{INO}_3 .

X-ray Crystallography

While crystallographic data for this specific compound are unavailable, related spirocycles exhibit torsional strain in the fused rings, leading to distorted bond angles (e.g., 95° for C-O-C in oxolane) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DCM) due to the acetic acid moiety .

  • Stability: The Boc group confers stability under basic conditions but hydrolyzes in acidic media (e.g., HCl/EtOAc) .

Table 3: Physicochemical Profile

PropertyValue
Melting PointNot reported (typically oil)
LogP (Predicted)1.2
pKa (Acetic Acid)~4.7

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound serves as a key intermediate in synthesizing GABAA_A α5 receptor modulators. For example, patent WO2019238633A1 discloses spirocyclic derivatives with enhanced blood-brain barrier permeability .

Drug Discovery Relevance

Spirocycles are prized for their three-dimensionality and ability to occupy diverse binding pockets. The Boc-protected amine allows selective deprotection for further functionalization, enabling structure-activity relationship (SAR) studies .

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